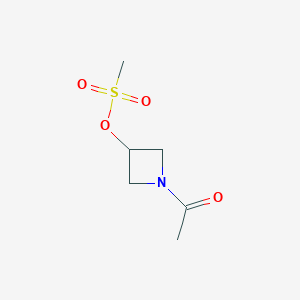
1-Acetylazetidin-3-yl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetylazetidin-3-yl methanesulfonate (CAS No. 136911-45-0) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular formula of C6H11NO4S .
Molecular Structure Analysis
The molecular weight of 1-Acetylazetidin-3-yl methanesulfonate is 193.22. The specific structure formula and InChI Key are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Amino Acid Derivatives
1-Acetylazetidin-3-yl methanesulfonate is utilized in the synthesis of new azetidine and oxetane amino acid derivatives. These compounds are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The resulting heterocyclic amino acid derivatives have potential applications in pharmaceuticals due to their biological activities.
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its role in developing new drugs. It serves as a building block for creating pharmacophore subunits in aza-heterocyclic molecules, which exhibit a variety of biological activities . Its unique properties make it a valuable asset in the design and synthesis of novel therapeutic agents.
Chemistry and Chemical Synthesis
1-Acetylazetidin-3-yl methanesulfonate is a key intermediate in chemical synthesis. It is used in the preparation of various heterocyclic building blocks, which are essential components in the development of complex organic molecules . Its role in reactions like the Suzuki–Miyaura cross-coupling enhances the diversification of novel compounds.
Industrial Applications
Industrially, this compound finds use as a heterocyclic building block. It is involved in the synthesis of aliphatic heterocycles, which are used in a wide range of industrial processes and products . Its versatility in synthesis makes it a valuable resource for industrial research and development.
Biotechnology
In biotechnology, 1-Acetylazetidin-3-yl methanesulfonate is researched for its potential in creating bioactive molecules. Its application in the synthesis of compounds with specific biological functions can lead to advancements in biotechnological applications .
Material Science
The compound’s unique properties are of interest in material science. It can be used to develop new materials with specific characteristics, such as increased durability or enhanced performance . Research in this area could lead to innovative materials for various technological applications.
Environmental Science
1-Acetylazetidin-3-yl methanesulfonate is also relevant in environmental science. Its impact on the environment is studied to ensure safe handling and disposal. Understanding its chemical properties helps in assessing its environmental footprint and developing safer alternatives if necessary .
Mecanismo De Acción
Safety and Hazards
1-Acetylazetidin-3-yl methanesulfonate is classified as a hazardous substance. It has a hazard class of 6.1 and is associated with several hazard statements including H301, H311, H331, and H341 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact during pregnancy/while nursing .
Propiedades
IUPAC Name |
(1-acetylazetidin-3-yl) methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4S/c1-5(8)7-3-6(4-7)11-12(2,9)10/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNFFGGEDGYWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylazetidin-3-yl methanesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(cyclopropylmethoxy)propyl]-4-(4-methoxyphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2596701.png)
![4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile](/img/structure/B2596705.png)




![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide](/img/structure/B2596712.png)
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)





